N-[(4-chlorophenyl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Acetamido Group: The acetamido group can be introduced via acylation reactions, where an amine group on the thiazole ring reacts with acetic anhydride or acetyl chloride.
Attachment of the 4-Chlorophenylmethyl Group: This step involves the alkylation of the thiazole ring with a 4-chlorobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promise in inhibiting certain enzymes and pathways, making it a candidate for further biological studies.
Medicine: Due to its structural similarity to other bioactive thiazole derivatives, it is being explored for its potential antimicrobial, antifungal, and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to the target. The acetamido group can further stabilize these interactions through additional hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-[(4-chlorophenyl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential applications. Its structural features allow for versatile chemical modifications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-9(19)17-14-18-12(8-21-14)6-13(20)16-7-10-2-4-11(15)5-3-10/h2-5,8H,6-7H2,1H3,(H,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQCLWYIBFXDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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